molecular formula C24H25N3O5 B11200944 methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate

methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate

Cat. No.: B11200944
M. Wt: 435.5 g/mol
InChI Key: BPBLEKIHIAVJHD-UHFFFAOYSA-N
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Description

Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate is a synthetic benzo[b][1,6]naphthyridine derivative with a methyl ester functional group. Its structure comprises a tetracyclic naphthyridine core substituted with methoxy, methyl, and oxo groups at positions 8, 6, and 10, respectively. The acetylated amino linker connects this core to a para-substituted methyl benzoate moiety. This compound is hypothesized to exhibit bioactivity due to its structural similarity to other naphthyridine derivatives, which are known for antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5/c1-14-10-17(31-2)11-18-22(14)26-20-8-9-27(12-19(20)23(18)29)13-21(28)25-16-6-4-15(5-7-16)24(30)32-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,25,28)(H,26,29)

InChI Key

BPBLEKIHIAVJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .

Scientific Research Applications

Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzo[b][1,6]naphthyridine derivatives, which are structurally and functionally diverse. Below is a detailed comparison with its closest analogues:

Structural Analogues

2-(9-Chloro-6-Methoxy-10-Oxo-3,4,5,10-Tetrahydrobenzo[b][1,6]Naphthyridin-2(1H)-yl)-N-(3-Methylphenyl)Acetamide (L489-1773)

  • Structural Differences :

  • Substitution at position 9: Chlorine (Cl) in L489-1773 vs. hydrogen (H) in the target compound.
  • Terminal group: N-(3-methylphenyl)acetamide in L489-1773 vs. methyl benzoate in the target compound.
    • Functional Implications :
  • The methyl benzoate in the target compound may improve solubility compared to the phenyl acetamide group in L489-1773, which is more lipophilic .

8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione Structural Differences:

  • Core structure: Spirocyclic decane-dione vs. tetracyclic naphthyridine.
  • Functional groups: Benzothiazole and dimethylaminophenyl substituents vs. methoxy and methyl groups. Functional Implications:
  • The spirocyclic system may confer conformational rigidity, enhancing selectivity for specific targets.
  • The naphthyridine core in the target compound likely offers improved π-π stacking interactions in biological systems compared to the benzothiazole system .

Physicochemical Properties

Property Target Compound L489-1773 Spirocyclic Analogue
Molecular Formula C₂₄H₂₅N₃O₆ C₂₃H₂₂ClN₃O₃ C₂₇H₂₄N₄O₃S
Molecular Weight (g/mol) 451.48 435.89 500.57
Key Substituents 8-OCH₃, 6-CH₃, 10-Oxo, methyl ester 9-Cl, 6-OCH₃, N-(3-methylphenyl) Benzothiazole, spirocyclic oxa-aza
Predicted LogP ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity)

Biological Activity

Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate, a complex organic compound, has garnered attention due to its potential biological activities. This compound is part of the naphthyridine family, which is known for a wide range of pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C24H25N3O5
Molecular Weight 435.5 g/mol
IUPAC Name Methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl)acetyl]amino]benzoate
InChI Key BPBLEKIHIAVJHD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. This is significant in the context of diseases where enzyme overactivity is a concern.
  • Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Activities

Research indicates that derivatives of naphthyridine exhibit a variety of pharmacological effects:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The ability to reduce inflammation has been documented for several naphthyridine compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that a related naphthyridine derivative exhibited significant inhibitory activity against Mycobacterium strains . This suggests potential applications in treating tuberculosis and other mycobacterial infections.
  • Anticancer Research : Another investigation highlighted the anticancer properties of naphthyridine derivatives in vitro against various cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Naphthyridine derivatives have also been studied for their neuroprotective effects. Research indicated that certain compounds could improve cognitive functions in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other naphthyridine derivatives:

Compound TypeBiological ActivityUnique Features
Naphthyridine DerivativesAntimicrobial, AnticancerDiverse pharmacological profiles
Other HeterocyclesVariesSpecific to their structural features

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